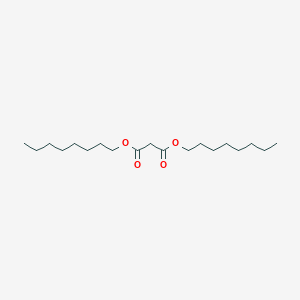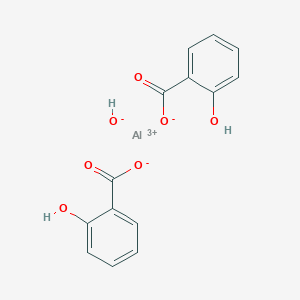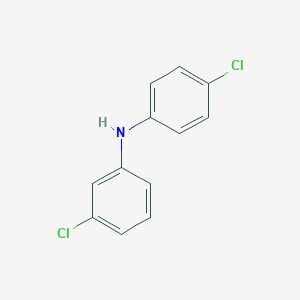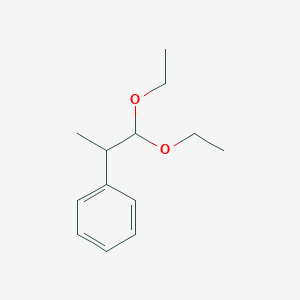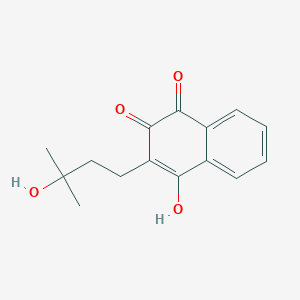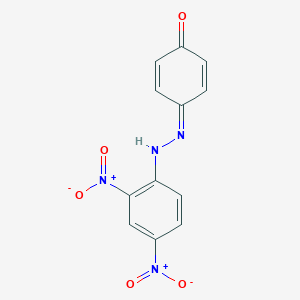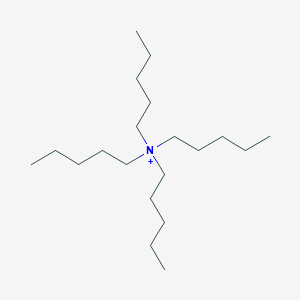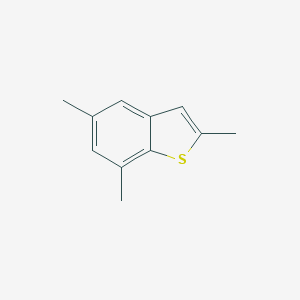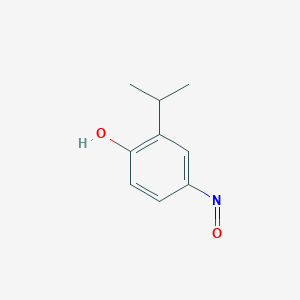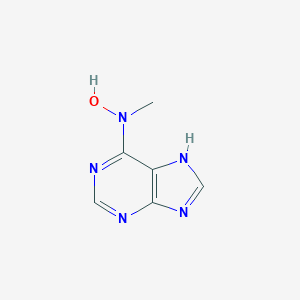
Adenine, N-hydroxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine, N-hydroxy-N-methyl-, also known as N6-hydroxymethyladenine or 6-Hydroxymethyladenine (6-HMA), is a modified nucleobase found in the DNA of certain organisms. It is formed by the oxidation of N6-methyladenine (6-MA) by reactive oxygen species (ROS) and is considered a DNA damage product. In recent years, 6-HMA has gained attention due to its potential as a biomarker for oxidative stress and its role in epigenetic regulation.
Mécanisme D'action
The exact mechanism of action of 6-HMA is not fully understood, but it is believed to act as a DNA demethylating agent. It has been shown to induce DNA damage and activate DNA repair pathways, leading to changes in gene expression and epigenetic modifications. Additionally, 6-HMA has been found to inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can result in changes in gene expression.
Effets Biochimiques Et Physiologiques
6-HMA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 6-HMA has been shown to alter gene expression and epigenetic modifications, which can have downstream effects on cell function and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-HMA in lab experiments is its ability to induce DNA damage and alter gene expression, which can be useful for studying various biological processes. However, 6-HMA is a relatively unstable molecule and can degrade over time, which can affect the reproducibility of experiments. Additionally, the synthesis of 6-HMA can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 6-HMA. One area of interest is its role in epigenetic regulation and DNA methylation. Further studies are needed to elucidate the exact mechanism of action of 6-HMA and its effects on gene expression and epigenetic modifications. Additionally, 6-HMA has potential as a biomarker for oxidative stress and could be used in diagnostic and prognostic applications. Finally, the development of novel therapeutic agents targeting 6-HMA could have implications for cancer therapy.
Méthodes De Synthèse
6-HMA can be synthesized by the oxidative demethylation of 6-MA using Fenton's reagent, which is a mixture of hydrogen peroxide and ferrous ions. The reaction yields 6-HMA and formaldehyde as a byproduct. The purity of the synthesized 6-HMA can be confirmed by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
6-HMA has been studied extensively in the field of epigenetics, where it has been shown to play a role in DNA methylation and gene expression. It has also been identified as a potential biomarker for oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, 6-HMA has been investigated as a possible target for cancer therapy due to its ability to induce DNA damage and apoptosis in cancer cells.
Propriétés
Numéro CAS |
19152-70-6 |
|---|---|
Nom du produit |
Adenine, N-hydroxy-N-methyl- |
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10) |
Clé InChI |
GNFKHGVHRNLVGU-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
SMILES canonique |
CN(C1=NC=NC2=C1NC=N2)O |
Autres numéros CAS |
19152-70-6 |
Synonymes |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



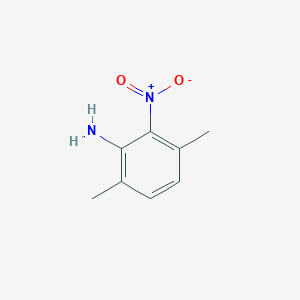
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

